3-Bromo-5-chloro-2-fluorobenzenethiol
Description
3-Bromo-5-chloro-2-fluorobenzenethiol (C₆H₃BrClFS) is a halogenated aromatic thiol characterized by a benzene ring substituted with bromine (position 3), chlorine (position 5), fluorine (position 2), and a thiol (-SH) group. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties imparted by the combination of electron-withdrawing halogens and the nucleophilic thiol group. The molecular weight is approximately 241.5 g/mol, inferred from analogous compounds like 1-bromo-3-chloro-5-fluorobenzene (MW 209.45) with adjustments for the thiol group .
Properties
IUPAC Name |
3-bromo-5-chloro-2-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFS/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHLZVFNWIFKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Halogenation: The introduction of bromine, chlorine, and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, starting with 2-fluorobenzenethiol, bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Thiol Group Introduction: The thiol group can be introduced via nucleophilic substitution reactions. For example, a suitable precursor like 3-bromo-5-chloro-2-fluoronitrobenzene can be reduced to the corresponding thiol using reagents such as tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-fluorobenzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Tin (Sn) and hydrochloric acid (HCl), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Dehalogenated products, sulfides
Substitution: Compounds with new functional groups replacing halogens
Scientific Research Applications
3-Bromo-5-chloro-2-fluorobenzenethiol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of halogens and the thiol group can influence its interaction with biological targets.
Medicine: Explored as a potential lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzenethiol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogens and the thiol group can enhance its binding affinity and specificity. For example, the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Research Findings and Trends
- Pharmaceutical Relevance : Halogenated thiols are explored as enzyme inhibitors or ligands in drug discovery. The fluorine atom in position 2 may improve bioavailability via enhanced membrane permeability .
- Materials Science: Thiols with heavy halogens (Br, Cl) are used in self-assembled monolayers (SAMs) due to their strong adsorption on metal surfaces.
Biological Activity
3-Bromo-5-chloro-2-fluorobenzenethiol (CAS No. 1823495-98-2) is a compound of interest due to its unique chemical structure, which includes a thiol group and halogen substituents. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₆H₄BrClF S
- Molecular Weight : 227.52 g/mol
The presence of the thiol group (-SH) significantly influences its reactivity and biological interactions, allowing for unique mechanisms of action in biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
- Halogenation : Electrophilic aromatic substitution introduces bromine, chlorine, and fluorine atoms onto the benzene ring.
- Thiol Group Introduction : Nucleophilic substitution reactions are used to introduce the thiol group, often through reduction of nitro precursors using reagents like tin (Sn) and hydrochloric acid (HCl) .
Antimicrobial Properties
Research has indicated that compounds containing thiol groups exhibit antimicrobial activity. The mechanism may involve the formation of disulfide bonds with bacterial proteins or direct interaction with microbial membranes .
A study evaluating the antimicrobial efficacy of halogenated thiols found that this compound demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound's biological activity extends to anticancer properties. It has been investigated for its ability to inhibit tumor cell proliferation through mechanisms such as:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated thiols can induce oxidative stress in cancer cells, leading to apoptosis .
The biological mechanisms through which this compound exerts its effects include:
- Protein Interaction : The thiol group can interact with various biomolecules, modifying their function and affecting cellular pathways.
- Enzyme Inhibition : By forming covalent bonds with active site residues in enzymes, it may inhibit their activity, disrupting metabolic processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Functional Group | Biological Activity |
|---|---|---|
| 3-Bromo-5-chloro-2-fluorobenzene | None | Limited reactivity |
| 3-Bromo-5-chloro-2-fluorophenol | Hydroxyl (-OH) | Moderate antimicrobial |
| 3-Bromo-5-chloro-2-fluoroaniline | Amino (-NH₂) | Lower anticancer activity |
The presence of the thiol group in this compound enhances its reactivity and biological potential compared to similar compounds lacking this feature .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various halogenated thiols revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for other tested compounds, indicating its superior antimicrobial properties.
- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that treatment with this compound led to a significant reduction in the proliferation of breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
